DSP-4 hydrochloride

Noradrenergic lesion Locus coeruleus Brain region specificity

Reproducible locus coeruleus (LC) denervation often fails with broad-spectrum neurotoxins like 6-OHDA, which deplete hypothalamic NE and introduce endocrine confounds. DSP-4 hydrochloride solves this by selectively targeting LC projections-cortical/hippocampal NE is reduced to 10-30% of control values while hypothalamic circuits are preserved. - LC-selective: spares hypothalamic, serotonergic, and dopaminergic neurons for clean behavioral/cognitive phenotyping. - Reliable systemic delivery: high blood-brain barrier permeability and aqueous solubility enable i.p. administration, eliminating stereotaxic surgery and reducing animal stress. - Titratable lesion severity: dose-dependent NE depletion allows modeling of partial to near-complete LC loss for Parkinson's, depression, and age-related cognitive decline studies.

Molecular Formula C11H16BrCl2N
Molecular Weight 313.06 g/mol
CAS No. 40616-75-9
Cat. No. B1662335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSP-4 hydrochloride
CAS40616-75-9
Synonymsaz-DSP 4
DSP 4
DSP 4 hydrochloride
DSP-4
DSP4
N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine
Molecular FormulaC11H16BrCl2N
Molecular Weight313.06 g/mol
Structural Identifiers
SMILESCCN(CCCl)CC1=CC=CC=C1Br.Cl
InChIInChI=1S/C11H15BrClN.ClH/c1-2-14(8-7-13)9-10-5-3-4-6-11(10)12;/h3-6H,2,7-9H2,1H3;1H
InChIKeyNDDRNRRNYOULND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.1 [ug/mL] (The mean of the results at pH 7.4)

DSP-4 Hydrochloride: Selective Noradrenergic Neurotoxin


DSP-4 hydrochloride (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride) is a halogenated alkylamine that functions as a noradrenergic neurotoxin with high selectivity for the locus coeruleus (LC) noradrenergic system in rodents and birds [1]. It readily crosses the blood-brain barrier and undergoes intracellular cyclization to a reactive aziridinium derivative, which is actively accumulated into noradrenergic nerve terminals via the norepinephrine transporter (NET) [1]. Systemically administered DSP-4 (e.g., 50 mg/kg i.p.) produces a rapid, profound, and long-lasting depletion of tissue norepinephrine (NE) in LC-innervated regions such as the frontal cortex and hippocampus, while largely sparing non-LC noradrenergic systems, serotonergic neurons, and dopaminergic neurons [1]. The compound is widely employed as a chemical denervation tool to investigate the functional role of the central noradrenergic system in behavior, cognition, stress responses, and neurological disease models [1].

LC-selective Locus coeruleus noradrenergic denervation in rodents
Systemic BBB-penetrant; supports non-invasive i.p. administration
Long-lasting Sustained NE depletion in cortical/hippocampal projection regions

Why DSP-4 Is Irreplaceable for LC Lesions


Noradrenergic neurotoxins such as 6-hydroxydopamine (6-OHDA) and xylamine exhibit overlapping but fundamentally distinct pharmacological profiles that preclude simple substitution in experimental protocols. While 6-OHDA depletes norepinephrine broadly across all brain regions when administered intracerebroventricularly, DSP-4 produces a regionally restricted lesion that preferentially targets LC projections while sparing hypothalamic and other non-LC noradrenergic populations [1]. Xylamine, a close structural analog, shares similar neurotoxic mechanisms but demonstrates different off-target interactions and a less favorable research-use profile [2]. Furthermore, the irreversible nature of DSP-4's interaction with the norepinephrine transporter (NET) contrasts with the reversible inhibition observed for other monoamine transporters, contributing to its unique neurotoxic specificity [3]. These quantitative and mechanistic distinctions mandate product-specific selection criteria for researchers requiring reproducible, LC-selective noradrenergic denervation.

DSP-4 (i.p.)
6-OHDA (i.c.v.)
LC-selective lesion spares hypothalamic NE; 6-OHDA causes pan-noradrenergic depletion, confounding hypothalamic circuits.
DSP-4
Xylamine
Widely validated tool with extensive literature; xylamine has less characterized selectivity and lower research adoption.
DSP-4 (irreversible NET)
Reversible NET inhibitors
Irreversible NET block enables sustained NE depletion; reversible inhibitors cannot maintain long-term denervation models.

DSP-4 Selectivity and Potency Data


LC-Specific Norepinephrine Depletion

DSP-4 (50 mg/kg i.p., two doses) produced a marked depletion of norepinephrine (NE) in extrahypothalamic regions such as the frontal cortex and hippocampus, but only a mild and variable reduction of NE in the hypothalamus. In contrast, intracerebroventricular 6-OHDA (50 μg × 3) markedly lowered NE concentrations in all brain regions, including the hypothalamus, without affecting dopamine or serotonin levels [1]. This demonstrates that DSP-4 spares the non-LC noradrenergic innervation of the hypothalamus, whereas 6-OHDA produces a pan-noradrenergic lesion [1].

Regional NE Selectivity
Head-to-head
DSP-4 spares hypothalamic NE; 6-OHDA depletes all regions
Enables LC-specific denervation models
Rat brain, HPLC-EC, 7 days post-treatment
Noradrenergic lesion Locus coeruleus Brain region specificity

NET over DAT Selectivity

In rat brain synaptosomal preparations, DSP-4 hydrochloride inhibits norepinephrine reuptake at NET with an IC50 of 50.0 nM, whereas its IC50 for dopamine reuptake at DAT is 5870.0 nM, yielding a selectivity ratio of 117.4-fold for NET over DAT . This high degree of selectivity minimizes dopaminergic off-target effects during noradrenergic lesion studies.

NET vs DAT Selectivity
Data to verify
117.4× NET/DAT
Minimizes dopaminergic off-target confounds
IC50 NET 50.0 nM, DAT 5870.0 nM; synaptosomal assays
Transporter selectivity NET DAT Off-target effects

Irreversible NET Inhibition

DSP-4 irreversibly inhibits the human norepinephrine transporter (hNAT) with an IC50 of approximately 5 µM. In contrast, its inhibition of hDAT and hSERT includes a reversible component and is 40-fold and 5-fold less potent, respectively [1]. The irreversible nature of hNAT inhibition contributes to the selective and long-lasting neurotoxic effects on noradrenergic terminals [1].

Irreversible hNAT Inhibition
Reported
IC50 ~5 µM, irreversible
Supports sustained denervation endpoint
40× over hDAT, 5× over hSERT; HEK293 cells
Irreversible inhibition hNAT hDAT hSERT Mechanism of action

Regional NET Inhibition Heterogeneity

DSP-4 inhibits high-affinity noradrenaline transport (NAT) in rat brain synaptosomes with distinct regional potencies: Ki = 179 ± 39 nM in cortical synaptosomes versus Ki = 460 ± 35 nM in hypothalamic synaptosomes [1]. This 2.6-fold difference in potency may reflect heterogeneity of NET expression or function across brain regions and contributes to the regionally selective neurotoxic profile observed in vivo [1].

Regional NET Potency
Head-to-head
Cortex Ki 179 nM vs Hypothalamus Ki 460 nM
May underlie region-specific NE depletion
2.6-fold potency difference; rat synaptosomes
NET heterogeneity Cortex Hypothalamus Competitive inhibition

Solubility and BBB Penetration

DSP-4 hydrochloride demonstrates high aqueous solubility (≥83 mg/mL in water, DMSO, and ethanol) , facilitating flexible formulation for systemic administration. Its ability to readily cross the blood-brain barrier [1] allows for non-invasive intraperitoneal dosing to achieve central noradrenergic lesions, in contrast to 6-OHDA which requires intracerebroventricular or direct parenchymal injection for central effects [2].

Aqueous Solubility
Reported
≥83 mg/mL
Supports flexible systemic formulation
In water, DMSO, ethanol at 25°C; BBB penetrant
Solubility Formulation In vivo dosing BBB penetration

DSP-4 Preference over Xylamine

Xylamine is a closely related benzylamine neurotoxin that also selectively depletes norepinephrine. However, DSP-4 is generally preferred over xylamine for scientific research due to its more favorable selectivity profile and reduced off-target interactions [1]. Both compounds compete with [3H]-naloxone for opiate binding sites with IC50 values of approximately 1 µM [2], indicating a shared off-target liability, but DSP-4 has become the standard tool in the field based on extensive validation and reproducibility [1].

Xylamine Comparison
Class-level
DSP-4 widely adopted; xylamine limited
Literature-consensus tool selection context
Shared opiate binding; review-level evidence
Xylamine Structural analog Research utility Off-target binding

DSP-4 Applications in Neuroscience


LC Noradrenergic Denervation in Rodents

DSP-4 hydrochloride is the tool of choice for producing a selective and long-lasting lesion of the locus coeruleus noradrenergic projections to the forebrain. Systemic administration (e.g., 50 mg/kg i.p.) reduces cortical and hippocampal norepinephrine levels to 10–30% of normal values while sparing hypothalamic noradrenergic circuits [1]. This application is essential for dissecting the specific roles of the LC-NE system in arousal, attention, stress responses, and cognitive function [1].

Noradrenergic Roles in Disease Models

DSP-4 is widely used to model noradrenergic dysfunction in conditions such as Parkinson's disease, depression, and age-related cognitive decline. For instance, DSP-4 lesions have been employed to potentiate parkinsonian symptoms in 6-OHDA-induced partial degeneration models, demonstrating the synergistic role of LC-NE loss in motor deficits [1]. The compound's ability to produce partial or near-complete NE depletion depending on dose allows researchers to titrate lesion severity to mimic various disease states [2].

Preserving Non-LC NE in Behavior

In studies where hypothalamic noradrenergic function must be preserved, DSP-4 is uniquely suited. Its sparing of hypothalamic NE [1] enables investigators to examine the role of LC-NE in behaviors such as avoidance learning, anxiety, and nociception without confounding contributions from hypothalamic noradrenergic circuits that regulate neuroendocrine and autonomic outputs [2].

Non-Invasive Central NE Lesioning

For laboratories seeking to avoid stereotaxic surgery or intracerebroventricular cannulation, DSP-4's blood-brain barrier permeability [1] and high aqueous solubility [2] allow for reliable systemic intraperitoneal administration. This practical advantage reduces animal stress, surgical mortality, and technical variability, making DSP-4 the preferred tool for high-throughput behavioral and pharmacological screening studies [1].

Application
Selection Property
Validation Focus
LC noradrenergic denervation in rodent models
LC-selective NE depletion profile
Cortical/hippocampal NE reduction verification
Noradrenergic dysfunction in disease models
Titratable NE depletion by dose
Motor/cognitive endpoint in lesion models
Behavioral studies preserving hypothalamic NE
Hypothalamic NE-sparing lesion
Avoidance/anxiety endpoint without neuroendocrine confounds
Non-invasive central NE lesioning
BBB-penetrant aqueous solubility
Systemic i.p. administration protocol validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSP-4 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.